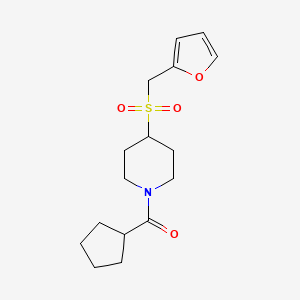
Cyclopentyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound. It contains a cyclopentyl group, a furan ring, a sulfonyl group, and a piperidine ring . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for introducing a sulfonyl group is through a sulfonation reaction . The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups. The cyclopentyl group is a five-membered carbon ring, the furan is a five-membered ring with four carbons and one oxygen, the sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms, and the piperidine is a six-membered ring with five carbons and one nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the sulfonyl group might increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Corrosion Inhibition
One study explored the use of a novel organic compound closely related to Cyclopentyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone for preventing corrosion of mild steel in an acidic medium. This compound demonstrated better inhibition efficiency in 1 N HCl at different temperatures, indicating its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
Another study synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed promising enzyme inhibitory activity and were active against almost all tested Gram-positive and Gram-negative bacterial strains. This suggests their utility as possible therapeutic agents with antimicrobial properties (Hussain et al., 2017).
Alzheimer's Disease Research
A series of multifunctional amides, incorporating structures similar to the compound , were synthesized and evaluated for their enzyme inhibitory potentials against Alzheimer’s disease. One compound showed very good activity, presenting a potential template for the development of new drugs against Alzheimer's disease (Hassan et al., 2018).
Biofuel Production
A study on the catalytic esterification of fatty acid with methanol and alkylation of various compounds, including furfural conversion into cyclopentanone, highlighted the significant role of a novel biochar-based hydrophobic benzenesulfonic acid catalyst. This research underlines the potential of using such catalysts in the production of biofuels, improving efficiency and selectivity (Li et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-16(13-4-1-2-5-13)17-9-7-15(8-10-17)22(19,20)12-14-6-3-11-21-14/h3,6,11,13,15H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLLDCASTRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)
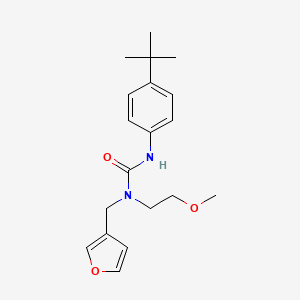
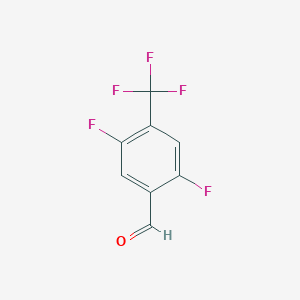
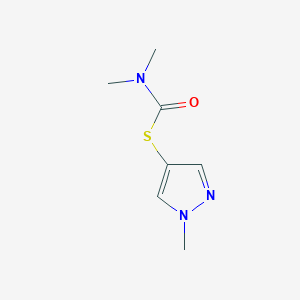
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)
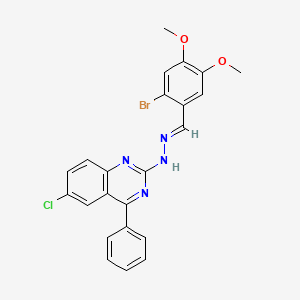
![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)
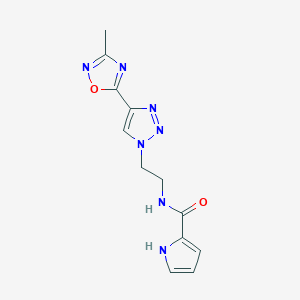
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)
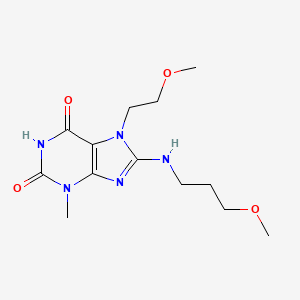
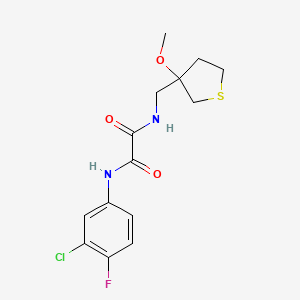
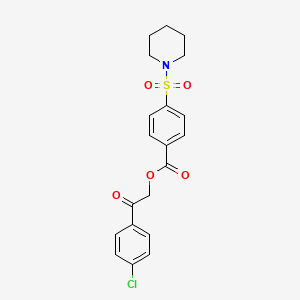
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)